![molecular formula C20H18F2N4O3S B2384432 N-([2,4'-联吡啶]-4-基甲基)-3-(2,6-二氟苯磺酰氨基)丙酰胺 CAS No. 2034394-84-6](/img/structure/B2384432.png)

N-([2,4'-联吡啶]-4-基甲基)-3-(2,6-二氟苯磺酰氨基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

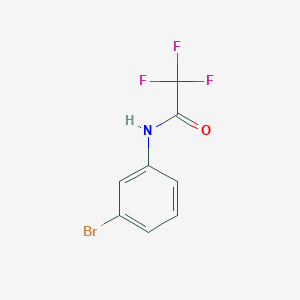

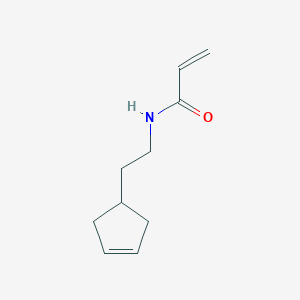

N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide, also known as MLN4924, is a small molecule inhibitor that selectively targets NEDD8-activating enzyme (NAE). NAE is an essential component of the NEDD8 conjugation pathway, which plays a crucial role in the regulation of protein degradation and cell cycle progression. MLN4924 has shown promising results in preclinical studies as a potential anticancer agent.

科学研究应用

-

Supramolecular Organic Frameworks

- Field : Crystal Engineering .

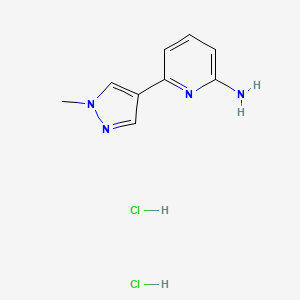

- Application : The compound is used in the construction of supramolecular organic frameworks (SOFs). These are constructed from cucurbit[n]uril-based 2pseudorotaxanes by orthogonal and/or parallel π–π interactions between 4,4′-bipyridin-1-ium units .

- Method : In the crystal structure, 2pseudorotaxane (CB [6]· 1) forms an interwoven Chinese knot-like framework with high thermal stability .

- Results : The resulting structure has high thermal stability .

-

Palladium-Catalyzed Ortho C–H Arylation

- Field : Organic Chemistry .

- Application : The compound is used as a ligand in the Pd-catalyzed direct C−H arylation of unprotected anilines .

- Method : The ligand [2,2′-bipyridin]-6(1H)-one drives the chemoselectivity by kinetic differentiation in the product-forming step, while playing a cooperating role in the C−H cleavage step .

- Results : The reaction results in the direct C−H arylation of unprotected anilines with no competition of the N-arylation product .

-

Electrochemiluminescence

- Field : Materials Chemistry .

- Application : The compound is used in the synthesis of electrochemiluminescent materials .

- Method : The compound is used to functionalize gold nanoparticles with electrochemiluminescence activity. This is achieved by a simple one-pot method via the reduction of HAuCl4 with NaBH4 .

- Results : The resulting gold nanoparticles have electrochemiluminescence activity and are of great potential for application in bioanalysis .

-

Crystal Engineering

- Field : Crystallography .

- Application : The compound is used in crystal engineering through charge-assisted hydrogen bonds, multiple C-H⋯O bonds and π-π Stacking .

- Method : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The results or outcomes obtained are not detailed in the available resources .

-

Bioanalysis

- Field : Biochemistry .

- Application : The compound is used in the synthesis of functionalized gold nanoparticles with electrochemiluminescence activity, which is of great potential for application in bioanalysis .

- Method : The compound is used to functionalize gold nanoparticles with electrochemiluminescence activity. This is achieved by a simple one-pot method via the reduction of HAuCl4 with NaBH4 .

- Results : The resulting gold nanoparticles have electrochemiluminescence activity and are of great potential for application in bioanalysis .

-

Crystal Structure Determination

- Field : Crystallography .

- Application : The compound is used in experimental crystal structure determination .

- Method : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The results or outcomes obtained are not detailed in the available resources .

未来方向

属性

IUPAC Name |

3-[(2,6-difluorophenyl)sulfonylamino]-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O3S/c21-16-2-1-3-17(22)20(16)30(28,29)26-11-7-19(27)25-13-14-4-10-24-18(12-14)15-5-8-23-9-6-15/h1-6,8-10,12,26H,7,11,13H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCCZADDUZDQSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)

![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2384354.png)

![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384355.png)

![1-(2-Chlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2384358.png)

![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)

![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)